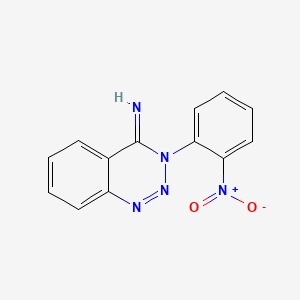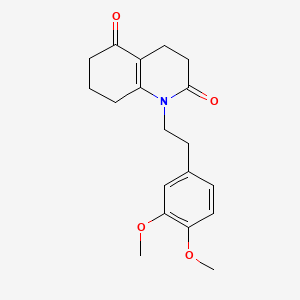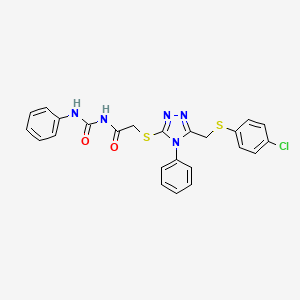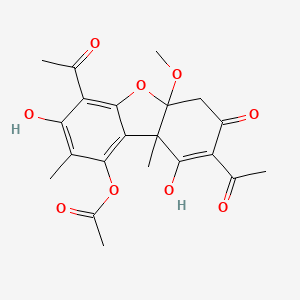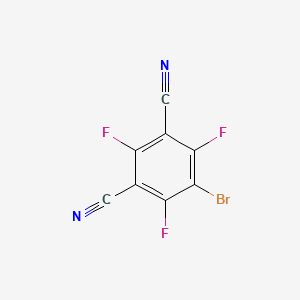
5-Bromo-2,4,6-trifluoroisophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4,6-trifluoroisophthalonitrile: is a chemical compound with the molecular formula C8BrF3N2 and a molecular weight of 261 g/mol . It is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4,6-trifluoroisophthalonitrile typically involves the bromination and fluorination of isophthalonitrile. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and environmental safety .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4,6-trifluoroisophthalonitrile can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isophthalonitriles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2,4,6-trifluoroisophthalonitrile is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and materials, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential therapeutic properties .
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for applications in the electronics and materials science industries .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4,6-trifluoroisophthalonitrile involves its interaction with molecular targets through its bromine, fluorine, and nitrile functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic substitution, oxidation, and reduction .
Comparación Con Compuestos Similares
- 5-Bromo-2,4,6-trifluoroaniline
- 5-Bromo-2,4,6-trifluorobenzoic acid
- 5-Bromo-2,4,6-trifluorophenol
Comparison: 5-Bromo-2,4,6-trifluoroisophthalonitrile is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution and coupling reactions. Its nitrile groups also make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8BrF3N2 |
|---|---|
Peso molecular |
261.00 g/mol |
Nombre IUPAC |
5-bromo-2,4,6-trifluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8BrF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12 |
Clave InChI |
ZEGCKAUSLVHCHK-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1F)Br)F)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


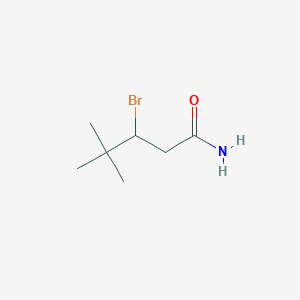

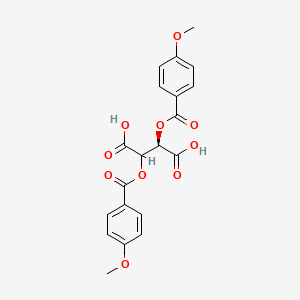

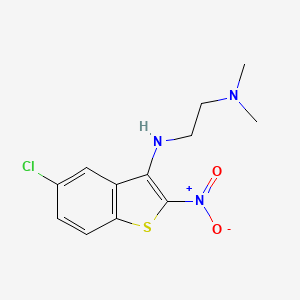
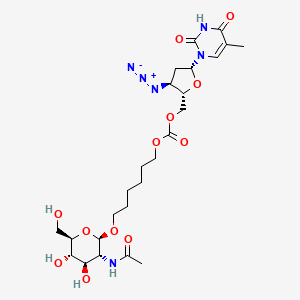
![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)

![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
